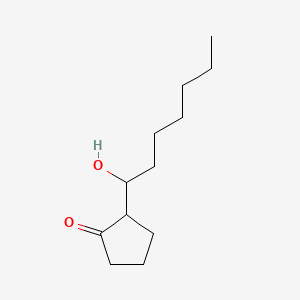
4-Nitro-4'-aminostilbene-2,2'-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is an organic compound with the molecular formula C14H10N2O8S2. It is a derivative of stilbene, containing both nitro and amino functional groups along with sulfonic acid groups on each of the two phenyl rings. This compound is primarily used as an intermediate in the synthesis of various dyes and optical brighteners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid typically involves the sulfonation of 4-nitrotoluene, followed by oxidation and subsequent reactions to introduce the amino group. A common method includes:
Sulfonation: 4-nitrotoluene is sulfonated to produce 4-nitrotoluene-2-sulfonic acid.
Reduction: The dinitro compound is reduced using iron powder to obtain 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrogen gas with a catalyst.
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Substitution Reagents: Various electrophiles like acyl chlorides, sulfonyl chlorides.
Major Products Formed
Reduction: 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is widely used in scientific research and industry:
Chemistry: As an intermediate in the synthesis of direct dyes and optical brighteners.
Biology: Used in the study of protein interactions and as a fluorescent marker for membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Employed in the production of dyes for textiles, paper, and other materials.
Mécanisme D'action
The mechanism of action of 4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A derivative used as an optical brightener.
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: An intermediate in the synthesis of dyes.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid: Used as a fluorescent marker and inhibitor of anion permeability.
Uniqueness
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is unique due to its combination of nitro and amino groups along with sulfonic acid functionalities, making it versatile for various chemical reactions and applications in dye synthesis and fluorescence studies.
Propriétés
Formule moléculaire |
C14H12N2O8S2 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24) |
Clé InChI |
GHBWBMDGBCKAQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)











![4,6-Dichloro-2[[(4-methoxyphenyl)methyl]thio]pyrimidine](/img/structure/B8752650.png)
